molecular formula C14H15ClN2O2 B13677936 tert-Butyl (5-chloroisoquinolin-3-yl)carbamate

tert-Butyl (5-chloroisoquinolin-3-yl)carbamate

Katalognummer: B13677936
Molekulargewicht: 278.73 g/mol
InChI-Schlüssel: PZFSJSDUXCIFBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (5-chloroisoquinolin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-chloroisoquinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-chloroisoquinolin-3-yl)carbamate typically involves the reaction of 5-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:

5-chloroisoquinoline+tert-butyl chloroformatetriethylaminetert-Butyl (5-chloroisoquinolin-3-yl)carbamate\text{5-chloroisoquinoline} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 5-chloroisoquinoline+tert-butyl chloroformatetriethylamine​tert-Butyl (5-chloroisoquinolin-3-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (5-chloroisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The isoquinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isoquinolines.

    Hydrolysis: Formation of 5-chloroisoquinoline and tert-butyl alcohol.

    Oxidation and Reduction: Formation of various oxidized or reduced isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (5-chloroisoquinolin-3-yl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-Butyl (5-chloroisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the isoquinoline ring can engage in π-π interactions with aromatic residues in protein binding sites, enhancing its binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl (3-chloroisoquinolin-5-yl)carbamate
  • tert-Butyl (5-bromoisoquinolin-3-yl)carbamate
  • tert-Butyl (5-nitroisoquinolin-3-yl)carbamate

Uniqueness

tert-Butyl (5-chloroisoquinolin-3-yl)carbamate is unique due to the specific positioning of the chloro group on the isoquinoline ring, which can influence its reactivity and binding properties. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications.

Eigenschaften

Molekularformel

C14H15ClN2O2

Molekulargewicht

278.73 g/mol

IUPAC-Name

tert-butyl N-(5-chloroisoquinolin-3-yl)carbamate

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-12-7-10-9(8-16-12)5-4-6-11(10)15/h4-8H,1-3H3,(H,16,17,18)

InChI-Schlüssel

PZFSJSDUXCIFBM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=NC=C2C=CC=C(C2=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.